molecular formula C9H11NO2 B074050 1,2,3-Trimethyl-4-nitrobenzene CAS No. 1128-19-4

1,2,3-Trimethyl-4-nitrobenzene

Cat. No.: B074050
CAS No.: 1128-19-4
M. Wt: 165.19 g/mol
InChI Key: HBPWZZBSVWZXTN-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-4-nitrobenzene: is an aromatic compound with the molecular formula C9H11NO2 . It consists of a benzene ring substituted with three methyl groups at positions 1, 2, and 3, and a nitro group at position 4. This compound is a derivative of nitrobenzene and is known for its distinct chemical properties due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-4-nitrobenzene can be synthesized through the nitration of 1,2,3-trimethylbenzene (hemimellitene). The nitration process typically involves the reaction of hemimellitene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and must be carefully controlled to avoid over-nitration and formation of by-products.

Industrial Production Methods: In an industrial setting, the nitration process is carried out in large reactors with precise temperature and concentration controls. The reaction mixture is continuously stirred, and the temperature is maintained at around 50-60°C. After the reaction is complete, the product is separated from the reaction mixture, purified through distillation or recrystallization, and dried to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms on the methyl groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or chromic acid in an acidic medium.

Major Products:

    Reduction: 1,2,3-Trimethyl-4-aminobenzene.

    Substitution: 1,2,3-Trimethyl-4-chlorobenzene or 1,2,3-Trimethyl-4-bromobenzene.

    Oxidation: 1,2,3-Trimethyl-4-carboxybenzene.

Scientific Research Applications

1,2,3-Trimethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.

    Medicine: It is investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,2,3-trimethyl-4-nitrobenzene involves its interaction with various molecular targets and pathways:

    Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

    Electrophilic Substitution:

    Oxidation: The methyl groups can be oxidized to carboxylic acids, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

1,2,3-Trimethyl-4-nitrobenzene can be compared with other similar compounds, such as:

    1,2,4-Trimethyl-5-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

    1,3,5-Trimethyl-2-nitrobenzene: Another isomer with different substitution positions, affecting its reactivity and applications.

    Nitrobenzene: The parent compound with a single nitro group and no methyl substituents, used as a reference for understanding the effects of methyl groups on the chemical behavior of nitroaromatic compounds.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it a valuable compound for various chemical and industrial applications.

Properties

IUPAC Name

1,2,3-trimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPWZZBSVWZXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484100
Record name 1,2,3-Trimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-19-4
Record name 1,2,3-Trimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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